hDDAH-1-IN-2
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Overview
Description
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the regulation of nitric oxide synthesis and its implications in various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hDDAH-1-IN-2 involves the reaction of N-(4-aminobutyl)-N’-(2-methoxyethyl)guanidine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is known that the compound is produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: hDDAH-1-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which are used for further research and development .
Scientific Research Applications
hDDAH-1-IN-2 is extensively used in scientific research to study the regulation of nitric oxide synthesis. It has been shown to increase nitric oxide production by inhibiting the degradation of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase . This makes it a valuable tool in cardiovascular research, particularly in studying conditions such as hypertension, atherosclerosis, and heart failure .
In addition to cardiovascular research, this compound is also used in studies related to neurodegenerative diseases, cancer, and metabolic disorders . Its ability to modulate nitric oxide levels makes it a versatile compound in various fields of biomedical research.
Mechanism of Action
hDDAH-1-IN-2 exerts its effects by selectively inhibiting the enzyme dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the degradation of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and subsequently higher nitric oxide production . The molecular targets of this compound include the active site of the hDDAH-1 enzyme, where it binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to hDDAH-1-IN-2 include Nω-(2-methoxyethyl)-L-arginine (L-257), ZST316, and ZST152 . These compounds also inhibit dimethylarginine dimethylaminohydrolase-1 but differ in their selectivity and potency.
Uniqueness: This compound is unique in its high selectivity and oral activity, making it a preferred choice for in vivo studies . Unlike some other inhibitors, this compound has shown minimal cytotoxicity, which is crucial for its application in long-term studies .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of nitric oxide regulation and its implications in various diseases. Its high selectivity, oral activity, and minimal cytotoxicity make it a preferred choice for researchers in the fields of cardiovascular, neurodegenerative, and metabolic disorders.
Properties
Molecular Formula |
C8H20N4O2 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
InChI Key |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)NO |
Origin of Product |
United States |
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